molecular formula C19H14Cl2F2N4O2 B11935679 (3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide

(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11935679
M. Wt: 439.2 g/mol
InChI Key: IPDMIUDPUBUHSU-INIZCTEOSA-N
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Description

OICR-8268 is a small molecule ligand that binds reversibly to the DDB1- and CUL4-associated factor 1 (DCAF1) WDR domain with a dissociation constant (Kd) of 38 nanomolar. This compound is significant in the development of proteolysis targeting chimeras (PROTACs) and cancer therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OICR-8268 involves structure-guided hit optimization. Initially, a compound with a Kd of 11 micromolar was identified from a 114-billion-compound DNA-encoded library. Through similarity search and machine learning, the structure was optimized to achieve the final compound, OICR-8268, with a Kd of 38 nanomolar .

Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of OICR-8268. The compound is primarily used for research purposes and is synthesized in laboratory settings .

Chemical Reactions Analysis

Types of Reactions: OICR-8268 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It binds to the DCAF1 WDR domain, facilitating the development of DCAF1-based PROTACs .

Common Reagents and Conditions: The synthesis of OICR-8268 involves standard organic synthesis reagents and conditions. Specific details on the reagents and conditions used in the optimization process are not publicly available .

Major Products Formed: The major product formed from the synthesis and optimization process is OICR-8268 itself, which is used as a tool compound in scientific research .

Scientific Research Applications

OICR-8268 is an excellent tool compound for the development of next-generation DCAF1 ligands. It is used in cancer therapeutics, further investigation of DCAF1 functions in cells, and the development of DCAF1-based PROTACs. The compound has shown potential in targeting protein degradation pathways, making it a valuable asset in cancer research and drug development .

Mechanism of Action

OICR-8268 exerts its effects by binding to the WD40 repeat domain of DCAF1, a substrate receptor of two distinct E3 ligases (CRL4DCAF1 and EDVP). This binding inhibits the function of DCAF1, which plays a critical physiological role in protein degradation. The compound’s binding mode is supported by a co-crystal structure and extensive structure-activity relationship data .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: OICR-8268 is unique due to its high binding affinity (Kd of 38 nanomolar) and its ability to engage cellular targets effectively (EC50 of 10 micromolar as measured by cellular thermal shift assay). This makes it a highly potent and valuable tool compound for research and therapeutic development .

Properties

Molecular Formula

C19H14Cl2F2N4O2

Molecular Weight

439.2 g/mol

IUPAC Name

N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-5-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H14Cl2F2N4O2/c20-10-2-3-11(15(23)6-10)18-12(8-25-27-18)19(29)26-16(7-17(24)28)9-1-4-14(22)13(21)5-9/h1-6,8,16H,7H2,(H2,24,28)(H,25,27)(H,26,29)/t16-/m0/s1

InChI Key

IPDMIUDPUBUHSU-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F

Origin of Product

United States

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